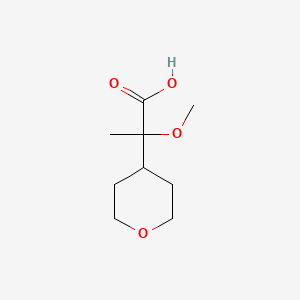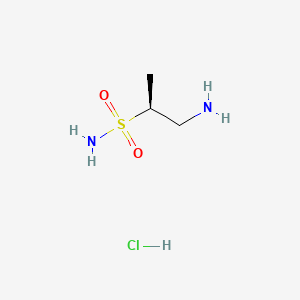
(2S)-1-aminopropane-2-sulfonamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-aminopropane-2-sulfonamidehydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a sulfonamide group, and a hydrochloride salt. Its stereochemistry is defined by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-aminopropane-2-sulfonamidehydrochloride typically involves the reaction of 2-amino-1-propanol with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-aminopropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-aminopropane-2-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-1-aminopropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfonamide functionality.
Asparagine: An amino acid with a similar amino group but different overall structure.
Uniqueness
(2S)-1-aminopropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C3H11ClN2O2S |
|---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
(2S)-1-aminopropane-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1 |
InChI-Schlüssel |
AVBIKLXDQUBZLP-DFWYDOINSA-N |
Isomerische SMILES |
C[C@@H](CN)S(=O)(=O)N.Cl |
Kanonische SMILES |
CC(CN)S(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


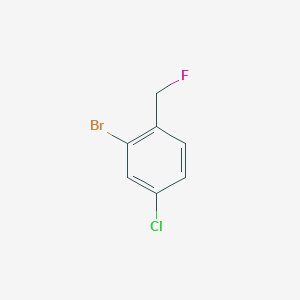
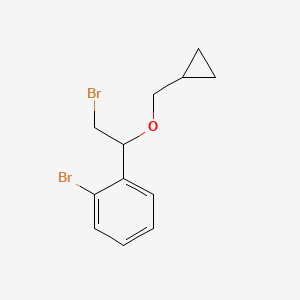
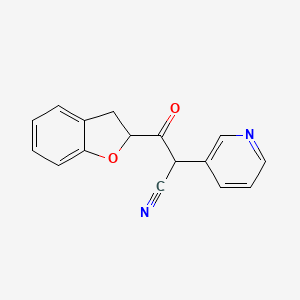
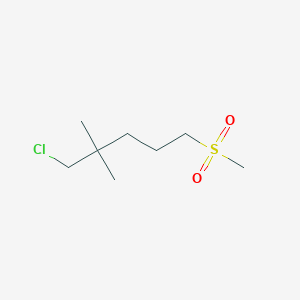
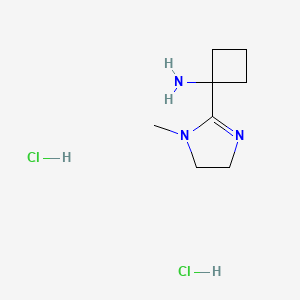

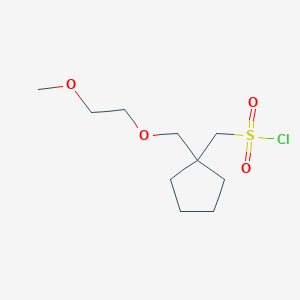
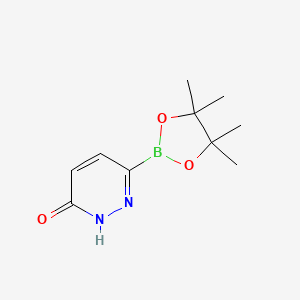
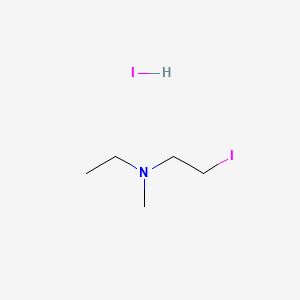
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)



